REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].[C:5](=[O:18])([O:16][CH3:17])[O:6][C:7]1[CH:12]=[C:11](N)[C:10]([F:14])=[CH:9][C:8]=1[CH3:15]>O.S(=O)(=O)(O)O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu]=O>[C:5](=[O:18])([O:16][CH3:17])[O:6][C:7]1[CH:12]=[C:11]([OH:2])[C:10]([F:14])=[CH:9][C:8]=1[CH3:15] |f:0.1,5.6.7.8.9.10|
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Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
ice
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C(=C1)N)F)C)(OC)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
467 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
catalyst
|
Smiles
|
[Cu]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added
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Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (8/2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C(=C1)O)F)C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |